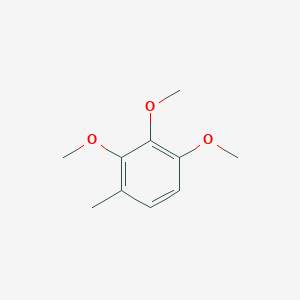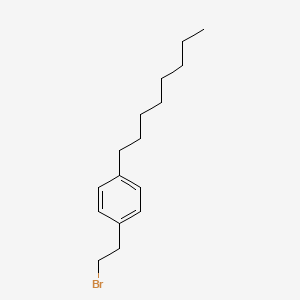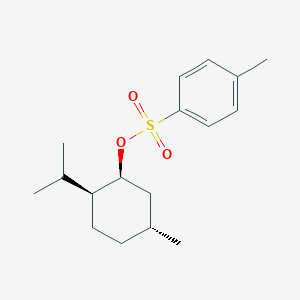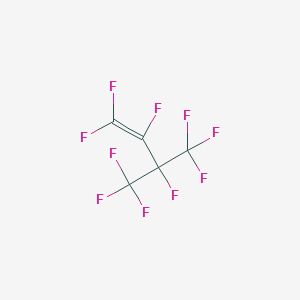
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5H2F10. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene typically involves the fluorination of suitable precursors. One common method is the reaction of 1,1,2,3,4,4,4-Heptafluorobut-1-ene with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is carefully controlled to ensure the safety of the operators and the purity of the final product. The use of continuous flow reactors is common in industrial settings to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alkanes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: Perfluorinated ketones or acids.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated derivatives with other halogens or functional groups.
Scientific Research Applications
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique properties.
Mechanism of Action
The mechanism of action of 1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing their reactivity and stability. The pathways involved often include nucleophilic substitution and addition reactions, where the fluorine atoms play a crucial role in stabilizing the transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)-2-butanone
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties compared to other similar compounds. Its high degree of fluorination makes it particularly stable and resistant to degradation, making it valuable in applications requiring long-term stability and reactivity.
Properties
CAS No. |
21581-82-8 |
|---|---|
Molecular Formula |
C5F10 |
Molecular Weight |
250.04 g/mol |
IUPAC Name |
1,1,2,3,4,4,4-heptafluoro-3-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C5F10/c6-1(2(7)8)3(9,4(10,11)12)5(13,14)15 |
InChI Key |
CPAQQPJFMVGXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


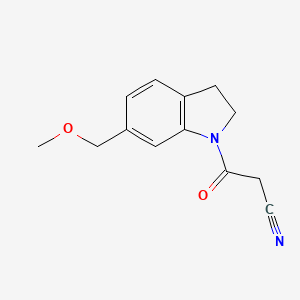
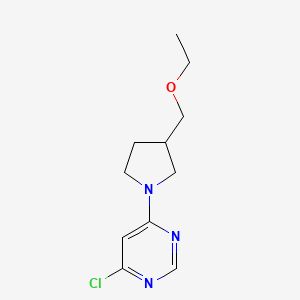

![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)



